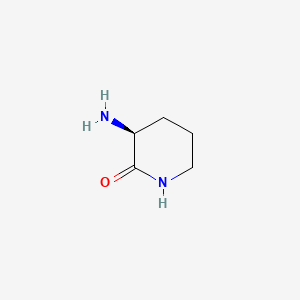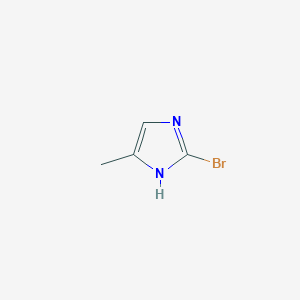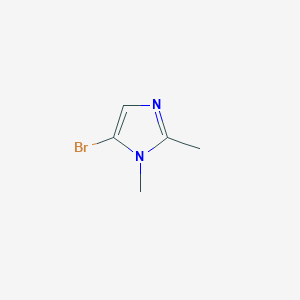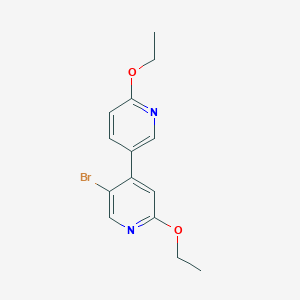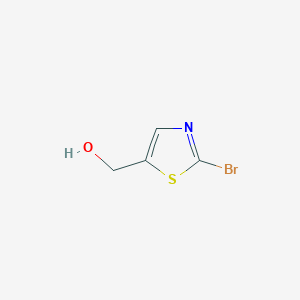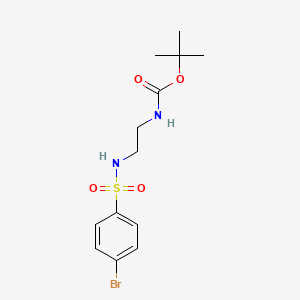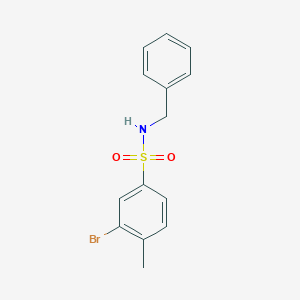![molecular formula C15H23N3O3 B1277792 Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate CAS No. 857284-20-9](/img/structure/B1277792.png)
Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and presence in a variety of biologically active compounds. The structure of this compound suggests potential for interaction with biological targets, and its synthesis and characterization are of interest in the field of drug discovery and development.
Synthesis Analysis
The synthesis of related piperazine derivatives has been reported in several studies. For instance, the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate involved characterization by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies, with confirmation by single crystal X-ray diffraction analysis . Another study reported the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in biologically active compounds, using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material . These methods provide a basis for the synthesis of the compound , although the specific synthetic route for "Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate" is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of piperazine derivatives has been extensively studied using X-ray diffraction. For example, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was determined using X-ray diffraction and further analyzed using density functional theory (DFT) . Similarly, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data . These studies provide insights into the three-dimensional arrangement of atoms within the piperazine derivatives, which is crucial for understanding their potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of piperazine derivatives can be inferred from the synthesis and characterization studies. For instance, the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate involved amination reactions , while the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was achieved by a condensation reaction . These reactions highlight the functional group transformations that are possible with piperazine derivatives, which can be applied to the synthesis of "Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate".
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are closely related to their molecular structure. The crystal structure analysis provides information on the molecular conformation and intermolecular interactions, which can influence properties such as solubility, melting point, and reactivity. For example, the crystal packing of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate features C–H…O intermolecular interactions , while tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate exhibits weak C–H…O interactions and aromatic π–π stacking interactions . These interactions can affect the compound's stability and solubility, which are important parameters in drug formulation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate and its derivatives have been synthesized and characterized in various studies. These compounds have been analyzed using techniques like LCMS, NMR, IR, CHN elemental analysis, and X-ray diffraction studies. The structures and properties of these derivatives are crucial for understanding their potential applications in scientific research (Sanjeevarayappa et al., 2015).
Biological Evaluation
Some derivatives of tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate have been screened for biological activities such as antibacterial and anthelmintic properties. Although the activities vary, this indicates potential for these compounds in biological and pharmaceutical research (Kulkarni et al., 2016).
Molecular Structure Analysis
The detailed molecular structure and crystallography of these compounds provide insights into their chemical behavior and potential applications. Studies focus on the crystal and molecular structure, revealing important information about bond lengths, angles, and conformations, which is essential for designing molecules with specific properties (Mamat et al., 2012).
Potential as Catalysts and Intermediates
Some studies have explored the use of tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate derivatives as catalysts in chemical reactions or as intermediates in the synthesis of other compounds. This highlights their potential utility in various chemical processes (Mennenga et al., 2015).
Importance in Drug Development
Several studies have focused on synthesizing and studying derivatives of tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate as intermediates or key components in the development of various drugs, underlining their significance in pharmaceutical research (Zhang et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)13-5-4-12(11-19)10-16-13/h4-5,10,19H,6-9,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCHWJYIPFBVRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428751 |
Source


|
| Record name | tert-Butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate | |
CAS RN |
857284-20-9 |
Source


|
| Record name | tert-Butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1277716.png)




